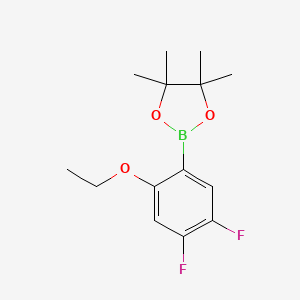

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester

CAS No.: 2121513-79-7

Cat. No.: VC11677069

Molecular Formula: C14H19BF2O3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-79-7 |

|---|---|

| Molecular Formula | C14H19BF2O3 |

| Molecular Weight | 284.11 g/mol |

| IUPAC Name | 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |

| Standard InChI Key | FUGOLJFMDKMWQL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4,5-difluoro-2-ethoxyphenylboronic acid pinacol ester comprises a boronate ester group linked to a substituted aromatic ring. The pinacol ester (2,3-dimethyl-2,3-butanediol) stabilizes the boron center, mitigating hydrolysis and oxidation risks. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BF₂O₃ |

| Molecular Weight | 284.11 g/mol |

| IUPAC Name | 2-(4,5-Difluoro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Boiling Point | Not reported (decomposes upon heating) |

| Solubility | Soluble in THF, DCM, ether; insoluble in water |

The fluorine atoms at positions 4 and 5 on the phenyl ring induce electron-withdrawing effects, modulating reactivity in electrophilic substitution and cross-coupling reactions. The ethoxy group at position 2 further influences steric and electronic profiles, affecting regioselectivity in coupling partners .

Synthesis and Purification

The synthesis of 4,5-difluoro-2-ethoxyphenylboronic acid pinacol ester typically proceeds via esterification of the corresponding boronic acid with pinacol. A representative procedure involves:

-

Reaction Setup: Combining 4,5-difluoro-2-ethoxyphenylboronic acid with excess pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous toluene .

-

Azeotropic Distillation: Heating under reflux with a Dean-Stark trap to remove water, driving the equilibrium toward ester formation .

-

Workup: Cooling the mixture, washing with aqueous sodium bicarbonate, and drying over anhydrous magnesium sulfate.

-

Purification: Isolation via flash column chromatography (hexane/ethyl acetate gradient) yields the pure product as a white crystalline solid.

This method achieves yields exceeding 75%, with purity confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry. Alternative routes using microwave-assisted conditions or flow chemistry have been explored but remain less common.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

As a key reagent in Suzuki-Miyaura couplings, this boronic ester couples with aryl/vinyl halides or triflates under palladium catalysis to form biaryl systems. For example, it has been utilized in synthesizing pharmaceutical intermediates, such as adamantyl-containing retinoids (e.g., adapalene precursors) . The reaction typically employs Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with K₂CO₃ or Cs₂CO₃ as bases in THF/water mixtures at 60–80°C .

Protodeboronation Studies

Recent studies highlight its role in protodeboronation reactions, where the boron group is replaced by hydrogen. This transformation, catalyzed by Pd or Rh complexes, enables regioselective functionalization of aromatic systems. For instance, Miyaura and colleagues demonstrated that electron-deficient aryl boronic esters undergo faster protodeboronation, a property exploitable in tandem coupling-deprotection sequences.

Comparative Analysis with Related Compounds

The strategic placement of substituents differentiates this compound from analogs:

| Compound | Substituent Positions | Reactivity Profile |

|---|---|---|

| 3,5-Difluoro-2-methoxyphenylboronic ester | Methoxy at 2, fluorine at 3,5 | Enhanced ortho-directing effects |

| 2,4-Difluoro-6-methoxyphenylboronic ester | Methoxy at 6, fluorine at 2,4 | Reduced steric hindrance at coupling site |

| 4,5-Dichloro-2-ethoxyphenylboronic ester | Chlorine instead of fluorine | Higher electrophilicity, slower coupling rates |

The ethoxy group in 4,5-difluoro-2-ethoxyphenylboronic ester offers a balance between electron donation and steric bulk, optimizing reactivity in diverse coupling environments.

Future Research Directions

Emerging applications include:

-

Photoredox Catalysis: Leveraging boron’s vacant p-orbital for single-electron transfer processes in radical-involved couplings.

-

Biological Probes: Functionalizing the phenyl ring with fluorescent tags for imaging cellular processes.

-

Continuous Flow Synthesis: Improving scalability and reducing reaction times through microreactor technology .

Further studies are needed to elucidate its behavior under unconventional conditions (e.g., electrochemical catalysis) and explore enantioselective transformations using chiral ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume